molecular formula C18H21N3O2S B2715836 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide CAS No. 1797082-76-8

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2715836
CAS No.: 1797082-76-8
M. Wt: 343.45
InChI Key: FUCDYGKOQXQHEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring, the phenyl ring, and the pyridine ring are all aromatic, which means they are likely to contribute to the stability of the molecule. The methoxy group, the acetamide group, and the thioether linkage will also have significant effects on the molecule’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several different functional groups and rings would likely result in a complex interplay of properties .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide serves as a key intermediate in the synthesis of various pharmacologically active compounds. It's involved in the construction of complex molecular architectures through reactions like amidation, which is essential for producing acetamide derivatives with potential corrosion inhibition properties (A. Yıldırım & M. Cetin, 2008). This chemical reactivity underscores its importance in developing new materials with desired functionalities.

Anticancer and Antimicrobial Activities

This compound's derivatives have shown remarkable anticancer effects and reduced toxicity, indicating potential as effective anticancer agents with low side effects (Xiao-meng Wang et al., 2015). Additionally, synthesized acetamide derivatives exhibit significant antimicrobial activities, offering a new avenue for developing antibacterial and antifungal treatments (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Role in Synthesizing Insecticides

Research into pyridine derivatives, including structures similar to this compound, has yielded compounds with significant insecticidal activity. This suggests its utility in developing new pest control solutions, particularly against aphids, which are major agricultural pests (E. A. Bakhite et al., 2014).

Catalytic and Green Chemistry Applications

The compound's derivatives have been explored in green chemistry, particularly in catalytic processes that aim to improve efficiency and reduce environmental impact. Such applications highlight its role in sustainable chemical practices, further broadening its scientific and industrial relevance (Zhang Qun-feng, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-16-8-11-21(12-16)15-4-2-14(3-5-15)20-18(22)13-24-17-6-9-19-10-7-17/h2-7,9-10,16H,8,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCDYGKOQXQHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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